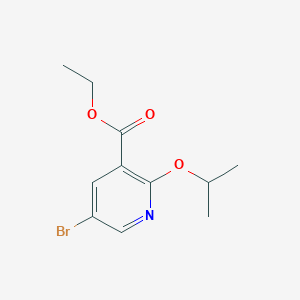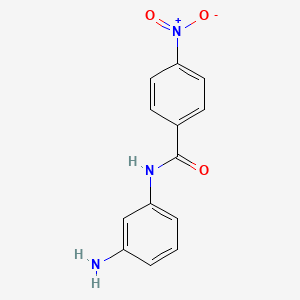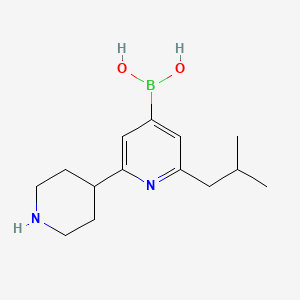
Cho-es-Lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cho-es-Lys is a cationic cholesterol derivative composed of cholesterol conjugated to an L-lysine head group containing two primary amines. This compound is known for its applications in gene delivery and transfection due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cho-es-Lys is synthesized by conjugating cholesterol to an L-lysine head group via a hexanediol linker. The reaction involves the formation of an ester bond between the cholesterol and the lysine . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Cho-es-Lys undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can occur at the amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
Cho-es-Lys has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Utilized in the development of lipid-based drug delivery systems and other industrial applications.
Mechanism of Action
The mechanism of action of Cho-es-Lys involves its ability to form stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming stable nanocomplexes. These complexes can then be taken up by cells through endocytosis, leading to the release of the genetic material inside the cells .
Comparison with Similar Compounds
Similar Compounds
Cholesterol derivatives: Other cholesterol-based compounds used in gene delivery.
Lysine derivatives: Compounds with similar lysine head groups used in various applications.
Uniqueness
Cho-es-Lys stands out due to its unique combination of cholesterol and lysine, providing both stability and functionality for gene delivery applications. Its ability to form stable complexes with nucleic acids and facilitate their delivery into cells makes it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C44H72F6N2O9 |
|---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
[(2S)-6-azaniumyl-1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]hexoxy]-1-oxohexan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C40H70N2O5.2C2HF3O2/c1-28(2)13-12-14-29(3)33-18-19-34-32-17-16-30-27-31(20-22-39(30,4)35(32)21-23-40(33,34)5)47-38(44)46-26-11-7-6-10-25-45-37(43)36(42)15-8-9-24-41;2*3-2(4,5)1(6)7/h16,28-29,31-36H,6-15,17-27,41-42H2,1-5H3;2*(H,6,7)/t29-,31+,32+,33-,34+,35+,36+,39+,40-;;/m1../s1 |
InChI Key |
HYSXWQJEBWEMOE-BNSNMOQGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCCCCCOC(=O)[C@H](CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCCCCCOC(=O)C(CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)
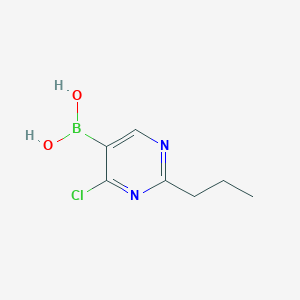
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)

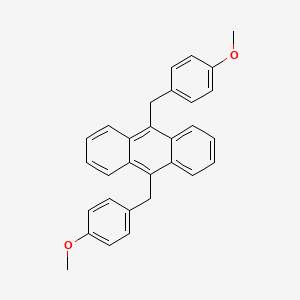
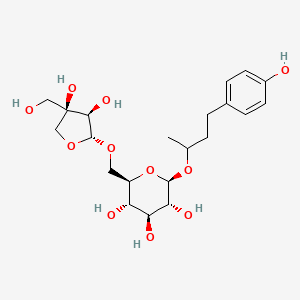
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)

